molecular formula C30H20N2 B1457222 9-Phenyl-9H,9'H-[3,3']bicarbazolyl CAS No. 1060735-14-9

9-Phenyl-9H,9'H-[3,3']bicarbazolyl

Cat. No.: B1457222
CAS No.: 1060735-14-9
M. Wt: 408.5 g/mol
InChI Key: GKTLHQFSIDFAJH-UHFFFAOYSA-N
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Description

9-Phenyl-9H,9'H-[3,3']bicarbazolyl is a useful research compound. Its molecular formula is C30H20N2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and stability .

Cellular Effects

The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate the expression of genes related to antioxidant defenses, thereby impacting cellular metabolism and homeostasis. Furthermore, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has been found to affect mitochondrial function, leading to changes in cellular energy production and apoptosis .

Molecular Mechanism

At the molecular level, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, thereby altering their function. For example, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl may inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl remains stable under dark and dry conditions but may degrade when exposed to light and moisture. Long-term effects on cellular function have been noted, with prolonged exposure leading to alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defenses and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range results in significant changes in biological responses .

Metabolic Pathways

9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolic flux and levels of various metabolites. The compound may also affect the activity of other enzymes and cofactors, leading to changes in metabolic processes and energy production .

Transport and Distribution

Within cells and tissues, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is transported and distributed through interactions with transport proteins and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s distribution is also dependent on its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications may direct 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to these compartments, where it can exert its effects on cellular processes .

Properties

IUPAC Name

3-(9H-carbazol-3-yl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)26-19-21(15-17-30(26)32)20-14-16-28-25(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTLHQFSIDFAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC=CC=C72
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 200 mL three-neck flask were put 2.5 g (10 mmol) of 3-bromocarbazole, 2.9 g (10 mmol) of N-phenylcarbazole-3-boronate, and 152 mg (0.50 mmol) of tri(o-tolyl)phosphine. The air in the flask was replaced with nitrogen. To the mixture were added 50 mL of dimethoxyethanol (DME) and 10 mL of potassium carbonate solution (2 mol/L). Under reduced pressure, this mixture was degassed while being stirred. After the degassing, 50 mg (0.2 mmol) of palladium acetate was added to the mixture. This mixture was stirred at 80° C. for 3 hours under a stream of nitrogen. After the stirring, about 50 mL of toluene was added to this mixture. The mixture was stirred for about 30 minutes and then washed with water and a saturated aqueous sodium chloride solution in that order. After the washing, the organic layer was dried with magnesium sulfate. This mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily substance. The obtained oily substance was dissolved in toluene. This solution was subjected to filtration through Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), alumina, and celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855). The obtained filtrate was condensed to give 3.3 g of a white solid, which was the object of the synthesis, in a yield of 80%. A synthesis scheme of Step 1 is shown in (b-1) given below.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
N-phenylcarbazole-3-boronate
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five
Quantity
152 mg
Type
catalyst
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
80%

Synthesis routes and methods II

Procedure details

24.10 g (97.92 mmol) of 3-bromo-9H-carbazole 22, 30.93 g (107.71 mmol) of compound 25 and 11.56 g of sodium carbonate are suspended in 2500 ml of dioxane, 2500 ml of toluene and 1000 ml of water. 5.79 g (5.01 mmol) of Pd(PPh3)4 are added to this suspension. The reaction mixture is heated under reflux for 5 h. After cooling, the precipitated solid is filtered off with suction, washed with water and ethanol and dried. The residue is extracted with hot toluene and recrystallised from toluene. The yield is 22.0 g (55%).
Quantity
24.1 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 25
Quantity
30.93 g
Type
reactant
Reaction Step Two
Quantity
11.56 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
reactant
Reaction Step Five
Quantity
2500 mL
Type
solvent
Reaction Step Six
Quantity
5.79 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

2.5 g (10 mmol) of 3-bromocarbazole, 2.9 g (10 mmol) of N-phenylcarbazol-3-boronic acid, and 152 mg (0.50 mmol) of tri(ortho-tolyl)phosphine were put into a 200 mL three-neck flask, and the atmosphere in the flask was substituted by nitrogen. 50 mL of dimethoxyethanol (DME) and 10 mL (2 mol/L) of an aqueous solution of potassium carbonate were added to this mixture. This mixture was stirred to be degassed while the pressure was reduced. After the degassing, 50 mg (0.2 mmol) of palladium acetate was added to the mixture. This mixture was stirred at 80° C. for 3 hours under a stream of nitrogen. After the stirring, approximately 50 mL of toluene was added to this mixture. The mixture was stirred for approximately 30 minutes and then washed with water and a saturated saline solution in this order. After the washing, an organic layer was dried with magnesium sulfate. This mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily substance. The obtained oily substance was dissolved in toluene. This solution was subjected to suction filtration through Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), alumina, and celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855). The obtained filtrate was concentrated to give 3.3 g of a white solid, which was the object of the synthesis, at a yield of 80%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
80%

Synthesis routes and methods IV

Procedure details

A mixed solution of 20.9 g of 3-bromocarbazole, 15.0 g of phenylcarbazole-3-boronic acid, 366 mg of palladium acetate, 300 mg of tris(2-methylphenyl)phosphine, 105 ml of a 2M aqueous potassium carbonate solution and 260 ml of dimethoxyethane was refluxed for 6 hours under a nitrogen flow. The solution was cooled to room temperature, and then extracted with 500 ml of toluene. The organic layer was washed with 100 ml of water twice, dried over magnesium sulfate, and then evaporated. The resultant concentrate was purified by silica gel column chromatography and then vacuum-dried to obtain 13.5 g of 9-phenyl-9H,9′H-3,3′-bicarbazole.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
phenylcarbazole-3-boronic acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixed solution of 20.9 g of 3-bromocarbazole, 15.0 g of 9-phenylcarbazole-3-boronic acid, 366 mg of palladium acetate, 300 mg of tris(2-methylphenyl)phosphine, 105 ml of a 2M aqueous potassium carbonate solution and 260 ml of dimethoxyethane was refluxed for 6 hours under a nitrogen flow. The solution was cooled to room temperature, and then extracted with 500 ml of tetrahydrofuran. The organic layer was washed with 100 ml of a saturated saline solution twice, dried over magnesium sulfate, and then evaporated. The resultant concentrate was purified by o-xylene recrystallization and then vacuum-dried to obtain 13.5 g of 9-phenyl-9H,9′H-3,3′-bicarbazole.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Phenyl-9H,9'H-[3,3']bicarbazolyl
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Reactant of Route 6
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